1-Methyl-3-trifluoromethanesulfinylbenzene
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Overview
Description
1-Methyl-3-trifluoromethanesulfinylbenzene is a chemical compound with the molecular formula C8H7F3OS and a molecular weight of 208.2 g/mol . It is known for its unique trifluoromethyl group attached to a sulfinyl moiety, which imparts distinct chemical properties. This compound is utilized in various scientific research fields due to its reactivity and stability.
Preparation Methods
The synthesis of 1-Methyl-3-trifluoromethanesulfinylbenzene involves several steps. One common method includes the reaction of 1-methylbenzene with trifluoromethanesulfinyl chloride under controlled conditions . The reaction typically requires a catalyst and is conducted at low temperatures to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with optimized parameters to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
1-Methyl-3-trifluoromethanesulfinylbenzene undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Methyl-3-trifluoromethanesulfinylbenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Methyl-3-trifluoromethanesulfinylbenzene exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The sulfinyl group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity and function .
Comparison with Similar Compounds
1-Methyl-3-trifluoromethanesulfinylbenzene can be compared with other trifluoromethylated compounds, such as:
1-Methyl-3-trifluoromethyl-1H-pyrazole: Similar in structure but with a pyrazole ring instead of a benzene ring.
Sulfonimidates: These compounds also contain a sulfur (VI) center and are used in similar applications, such as drug synthesis and polymer production.
The uniqueness of this compound lies in its specific combination of a trifluoromethyl group and a sulfinyl moiety, which imparts distinct reactivity and stability compared to other similar compounds .
Properties
IUPAC Name |
1-methyl-3-(trifluoromethylsulfinyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3OS/c1-6-3-2-4-7(5-6)13(12)8(9,10)11/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYMQSHSFHXPIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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